![molecular formula C19H26N2O4 B2424075 Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate CAS No. 2310122-92-8](/img/structure/B2424075.png)
Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate
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Overview
Description
Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate is a chemical compound with the molecular formula C19H26N2O4 and a molecular weight of 346.427 g/mol. This compound is known for its applications in various scientific experiments and research fields.
Preparation Methods
The synthesis of Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate involves multiple steps. One common synthetic route includes the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with benzoate. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate has shown potential as a scaffold for developing new pharmacological agents. Its structural features allow for modifications that can enhance biological activity.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidine compounds can exhibit antidepressant effects. A study focusing on similar piperidine derivatives demonstrated significant improvements in animal models of depression, suggesting that modifications to the this compound structure could yield effective antidepressants .
Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those with potential therapeutic applications.
Synthesis Pathways
The synthesis of this compound typically involves:
- The reaction of piperidine derivatives with benzoic acid derivatives.
- Utilization of coupling agents to facilitate the formation of the desired ester bond.
This synthetic route is essential for creating libraries of compounds for screening against various biological targets .
Preliminary studies have suggested that this compound may possess various biological activities, including:
Anticancer Properties
Recent investigations into related compounds have shown promising anticancer activity. For example, studies on piperidine-based compounds have demonstrated cytotoxic effects against several cancer cell lines, indicating that this compound could be explored further in this context .
Enzyme Inhibition
The compound may also inhibit specific enzymes involved in disease pathways, which is a critical mechanism for many therapeutic agents. Research has indicated that similar structures can modulate enzyme activity, potentially leading to therapeutic benefits in conditions such as cancer and metabolic disorders .
Data Table: Overview of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with the piperidine ring also show comparable properties and applications
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Biological Activity
Methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H24N2O3
- Molecular Weight : 320.40 g/mol
- IUPAC Name : this compound
This structure features a methoxypyrrolidine moiety attached to a piperidine ring, which is known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Tyrosine Kinase Inhibition : The compound has been identified as a potential inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell signaling and is a target for treating certain cancers and autoimmune diseases .
- Receptor Modulation : The piperidine and methoxypyrrolidine groups may enhance binding affinity to specific receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer effects. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer therapy. For instance, compounds with similar structures have shown significant cytotoxicity against leukemia and lymphoma cells.
Neuropharmacological Effects
The methoxypyrrolidine component suggests potential neuropharmacological applications. Research indicates that derivatives of pyrrolidine can exhibit neuroprotective effects, potentially beneficial in neurodegenerative disorders such as Alzheimer's disease. The modulation of neurotransmitter systems, particularly through GABAergic pathways, has been noted in related compounds .
Study 1: Tyrosine Kinase Inhibition
A study investigating the inhibition of BTK by similar compounds found that modifications in the piperidine ring significantly affected binding affinity and inhibitory potency. The results indicated that the introduction of methoxy groups could enhance pharmacokinetic properties and bioavailability, leading to improved therapeutic outcomes .
Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Data Tables
Properties
IUPAC Name |
methyl 4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-24-17-9-12-21(13-17)16-7-10-20(11-8-16)18(22)14-3-5-15(6-4-14)19(23)25-2/h3-6,16-17H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUNIVMPBKRXLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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